molecular formula C15H12N8OS2 B3296904 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 894055-79-9

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B3296904
CAS No.: 894055-79-9
M. Wt: 384.4 g/mol
InChI Key: WAHSLQHJNDYIQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core linked to a 5-methyl-1,3,4-thiadiazole moiety via a sulfanyl acetamide bridge. This structural architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors reliant on heterocyclic recognition .

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N8OS2/c1-9-18-20-14(26-9)17-13(24)8-25-15-21-19-12-6-5-11(22-23(12)15)10-4-2-3-7-16-10/h2-7H,8H2,1H3,(H,17,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHSLQHJNDYIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N8OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process might start with the formation of the thiadiazole ring, followed by the introduction of the pyridazinyl and triazolopyridazine groups through various coupling reactions. Specific reagents, catalysts, and conditions would be required at each step to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions could involve replacing one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide could have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its potential as a therapeutic agent due to its unique structure.

    Industry: Possible applications in materials science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Positional Isomerism: Pyridin-2-yl vs. Pyridin-3-yl

The compound G856-6614 (N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide) differs only in the position of the pyridinyl substituent (3- vs. 2-). This positional isomerism alters electronic distribution:

  • Pyridin-3-yl: The nitrogen’s position may reduce dipole interactions, slightly lowering solubility compared to the target compound. No biological data are reported, but synthetic yields for such analogs typically exceed 65%, indicating feasible scalability .

Heterocyclic Substituent Variation: Thiophene vs. Pyridine

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide (872704-30-8) replaces the pyridinyl group with a thiophene ring. Key differences include:

  • The sulfur atom contributes to higher lipophilicity (predicted logP increase of ~0.5 units).
  • 5-Ethyl-thiadiazole : The ethyl group further elevates lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
    This analog’s structural simplicity could improve synthetic accessibility, though biological activity remains uncharacterized .

Complex Fused-ring Systems: Pyrimidoindole Derivatives

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (536706-36-2) incorporates a pyrimidoindole core with a 3-methoxyphenyl substituent. Notable features:

  • Pyrimidoindole Core : The fused-ring system increases molecular rigidity, which may enhance selectivity but complicate synthesis (yields for such derivatives are often lower than 70%) .

Structural and Property Analysis Table

Compound Name & ID Core Structure Key Substituents Lipophilicity (Inferred logP) Solubility (Inferred) Synthetic Yield (Reported)
Target Compound Triazolo[4,3-b]pyridazine 5-methyl-thiadiazole, pyridin-2-yl Moderate (~2.8) Moderate Not reported
G856-6614 Triazolo[4,3-b]pyridazine 5-methyl-thiadiazole, pyridin-3-yl Moderate (~2.7) Slightly lower ~68–74%
872704-30-8 Pyridazine 5-ethyl-thiadiazole, thien-2-yl High (~3.3) Low Not reported
536706-36-2 Pyrimidoindole 5-ethyl-thiadiazole, 3-methoxyphenyl High (~3.5) Very low <70%

Key Findings and Implications

Substituent Position : Pyridin-2-yl enhances solubility over pyridin-3-yl due to favorable dipole interactions .

Heterocycle Choice : Thiophene increases lipophilicity but reduces polarity, which may limit applications in hydrophilic environments .

Alkyl Chain Length : Ethyl groups (vs. methyl) consistently elevate logP, suggesting a trade-off between permeability and solubility.

Synthetic Feasibility : Analogs with simpler cores (e.g., pyridazine) are more accessible than fused-ring systems like pyrimidoindole .

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.

Structural Characteristics

The compound features:

  • Thiadiazole ring : Known for its antimicrobial and anticancer properties.
  • Triazole moiety : Associated with antifungal and anticancer activities.
  • Pyridazine core : Linked to various therapeutic effects including anticancer properties.

This unique combination may enhance its pharmacological profile compared to simpler analogs.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thiadiazole ring.
  • Introduction of the pyridazinyl and triazolopyridazine groups through various coupling reactions.

Optimizing reaction conditions is crucial for maximizing yield and purity during synthesis .

Antimicrobial Activity

The 5-methylthiadiazole derivatives have shown significant antimicrobial activity. Research indicates that compounds with thiadiazole rings can disrupt processes related to DNA replication in bacteria, leading to growth inhibition .

Compound TypeActivity
5-MethylthiadiazoleAntimicrobial
1H-Triazole derivativesAntifungal
Pyridazine-based compoundsAnticancer

Anticancer Effects

Studies have demonstrated that derivatives of 1,3,4-thiadiazoles exhibit potent anticancer activity. For instance:

  • In vitro studies showed that certain thiadiazole derivatives significantly reduced cell viability in cancer cell lines (e.g., PC3 and HT29) .
  • The mechanism of action may involve inhibition of lipoxygenase enzymes linked to tumor progression .

Case Studies

  • Anticancer Activity : A study assessed the cytotoxicity of several thiadiazole derivatives on A172 cells. The results indicated a significant decrease in cell viability at concentrations as low as 0.39 µg/mL after 24 hours .
  • Antimicrobial Efficacy : Another investigation highlighted the broad-spectrum activity of thiadiazole-based compounds against various microbial strains. The findings suggest that these compounds could serve as effective agents in treating infections caused by resistant bacteria .

The biological activity of this compound likely involves:

  • Binding to specific enzymes or receptors , modulating their activity.
  • Disruption of cellular processes , particularly those involved in DNA replication and repair mechanisms.

Q & A

Basic: What are the critical steps and reagents in the multi-step synthesis of this compound?

Methodological Answer:
The synthesis typically involves:

Chlorination : Use thionyl chloride (SOCl₂) to activate carboxylic acid intermediates for subsequent nucleophilic substitution .

Cyclization : Catalysts like potassium carbonate (K₂CO₃) or palladium-based systems facilitate triazole or pyridazine ring formation .

Thioether Coupling : Reacting thiol-containing intermediates with activated acetamide derivatives under basic conditions (e.g., NaH/DMF) .

Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Key Reagents : Thionyl chloride, K₂CO₃, NaH, and coupling agents like EDCI/HOBt .

Basic: Which analytical techniques are essential for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of thiadiazole and triazolopyridazine moieties .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>99% for biological assays) .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline intermediates .

Advanced: How can reaction conditions be optimized to address low yield in the final coupling step?

Methodological Answer:

  • Design of Experiments (DoE) : Use statistical models to screen variables (e.g., solvent polarity, temperature) impacting thioether bond formation .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiol groups .
  • Catalyst Screening : Test alternative bases (e.g., DBU) or phase-transfer catalysts to accelerate kinetics .
  • In-situ Monitoring : Employ HPLC or TLC to identify side products (e.g., disulfides) and adjust stoichiometry .

Advanced: How to resolve contradictions in NMR data during structural elucidation?

Methodological Answer:

  • Complementary Techniques : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to resolve overlapping signals in aromatic regions .
  • Computational Validation : Perform density functional theory (DFT) calculations to predict chemical shifts and compare with experimental data .
  • Isotopic Labeling : Introduce deuterium at ambiguous positions to simplify splitting patterns .

Basic: What are potential biological targets in medicinal chemistry research?

Methodological Answer:

  • Kinase Inhibition : The triazolopyridazine core may interact with ATP-binding pockets in kinases (e.g., EGFR, CDK2) .
  • Antimicrobial Activity : Thiadiazole moieties are associated with disruption of bacterial cell wall synthesis .
  • Receptor Modulation : Pyridine and thioether groups suggest affinity for G-protein-coupled receptors (GPCRs) .

Advanced: What computational strategies predict binding affinity with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess binding energy (ΔG) .
  • QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. phenyl) on inhibitory potency .

Advanced: How to validate enzyme inhibition mechanisms experimentally?

Methodological Answer:

  • In vitro Assays : Measure IC₅₀ values using fluorescence-based kinase assays (e.g., ADP-Glo™) .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐₙ, kₒff) for target-ligand interactions .
  • Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) to confirm binding mode .

Basic: What are common stability challenges during storage?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of thioether bonds in aqueous buffers or oxidation in air .
  • Stabilization Strategies : Store lyophilized at -20°C under argon. Add antioxidants (e.g., BHT) to DMSO stock solutions .

Advanced: How to address low solubility in biological assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (<1% DMSO to avoid cytotoxicity) .
  • Prodrug Design : Introduce phosphate or glycoside groups to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Advanced: How to design SAR studies for analog optimization?

Methodological Answer:

  • Core Modifications : Replace thiadiazole with oxadiazole to assess impact on kinase selectivity .
  • Substituent Screening : Synthesize analogs with varied pyridinyl substituents (e.g., 3-pyridinyl vs. 4-pyridinyl) .
  • Biological Profiling : Test analogs against a panel of 50+ kinases to establish selectivity indices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.